1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide 1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide
Brand Name: Vulcanchem
CAS No.: 436853-30-4
VCID: VC2215065
InChI: InChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-5-1-19(2-6-23)17-27-13-9-21(10-14-27)22-11-15-28(16-12-22)18-20-3-7-24(8-4-20)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2
SMILES: B(C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=C(C=C4)B(O)O)(O)O.[Br-].[Br-]
Molecular Formula: C24H24B2Br2N2O4
Molecular Weight: 585.9 g/mol

1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide

CAS No.: 436853-30-4

Cat. No.: VC2215065

Molecular Formula: C24H24B2Br2N2O4

Molecular Weight: 585.9 g/mol

* For research use only. Not for human or veterinary use.

1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide - 436853-30-4

Specification

CAS No. 436853-30-4
Molecular Formula C24H24B2Br2N2O4
Molecular Weight 585.9 g/mol
IUPAC Name [4-[[4-[1-[(4-boronophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]boronic acid;dibromide
Standard InChI InChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-5-1-19(2-6-23)17-27-13-9-21(10-14-27)22-11-15-28(16-12-22)18-20-3-7-24(8-4-20)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2
Standard InChI Key DTORDTSFDZJPJM-UHFFFAOYSA-L
SMILES B(C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=C(C=C4)B(O)O)(O)O.[Br-].[Br-]
Canonical SMILES B(C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=C(C=C4)B(O)O)(O)O.[Br-].[Br-]

Introduction

1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide is a complex organic compound belonging to the bipyridine derivative family. Its unique structure, featuring boronobenzyl groups attached to a bipyridine core, imparts distinctive chemical properties that make it valuable for various applications in chemistry, biology, and materials science. The compound has a molecular formula of C₂₄H₂₄B₂Br₂N₂O₄ and a molecular weight of 585.89 g/mol .

Synthesis

The synthesis of 1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available 4,4'-bipyridine and 4-bromobenzyl bromide.

  • Coupling Reactions: The bipyridine core is functionalized through coupling reactions such as Suzuki coupling, which is a widely used method for constructing C(sp2)–C(sp2) bonds.

  • Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.

Chemical Reactions

The compound undergoes various chemical reactions, including oxidation and reduction, substitution reactions, and coupling reactions. These reactions are essential for its applications in electrochemical devices and the synthesis of derivatives.

Biological Applications

  • Anticancer Research: The compound has been explored for its potential in cancer therapy, particularly in boron neutron capture therapy (BNCT), where its boron-containing structure can selectively target cancer cells.

  • Antimicrobial Activity: It shows promising antimicrobial properties against various bacterial strains by disrupting bacterial cell membranes.

  • Drug Delivery Systems: Its unique structure allows it to be used in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble pharmaceuticals.

Material Science Applications

  • Organic Electronics: The compound is suitable for applications in organic electronics due to its electronic properties, making it a potential charge transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Sensors: Its optical properties make it useful for sensor technologies, enabling sensitive detection methods for environmental monitoring or biomedical diagnostics.

Safety Precautions

  • Storage: Keep in a dark place, inert atmosphere, at room temperature.

  • Hazard Statements: H315-H319-H335.

  • Precautionary Statements: P280-P302+P352-P305+P351+P338 .

Research Findings and Future Directions

Recent studies have highlighted the compound's potential in both biological and material science applications. Its ability to interact with biological macromolecules and its role in drug delivery systems are areas of ongoing research. Additionally, its use in organic electronics and sensor technologies offers promising avenues for future development .

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